2-(4-Acetylpiperazino)-5-bromopyridine

Übersicht

Beschreibung

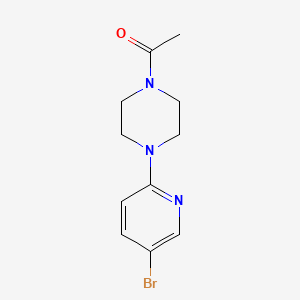

2-(4-Acetylpiperazino)-5-bromopyridine is an organic compound with the molecular formula C11H14BrN3O. It is a derivative of piperazine and pyridine, featuring a bromine atom on the pyridine ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Acetylpiperazino)-5-bromopyridine typically involves the reaction of 5-bromopyridine-2-carboxylic acid with piperazine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The resulting intermediate is then acetylated using acetic anhydride to yield the final product .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the compound’s purity .

Analyse Chemischer Reaktionen

Types of Reactions: 2-(4-Acetylpiperazino)-5-bromopyridine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to yield dehalogenated products.

Acylation and Alkylation Reactions: The piperazine ring can be further functionalized through acylation or alkylation reactions.

Common Reagents and Conditions:

Substitution Reactions: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) are utilized.

Major Products:

Substitution Products: Various substituted derivatives depending on the nucleophile used.

Oxidation Products: N-oxides of the pyridine ring.

Reduction Products: Dehalogenated or reduced derivatives.

Wissenschaftliche Forschungsanwendungen

2-(4-Acetylpiperazino)-5-bromopyridine has several scientific research applications, including:

Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders and cancer.

Material Science: The compound is used in the development of novel materials with specific electronic or optical properties.

Biological Studies: It is employed in the study of enzyme inhibition and receptor binding assays.

Wirkmechanismus

The mechanism of action of 2-(4-Acetylpiperazino)-5-bromopyridine involves its interaction with specific molecular targets. The bromine atom on the pyridine ring can form halogen bonds with target proteins, enhancing binding affinity. Additionally, the piperazine moiety can interact with various receptors or enzymes, modulating their activity. The compound’s acetyl group may also play a role in its binding interactions .

Vergleich Mit ähnlichen Verbindungen

1-(5-Bromopyridin-2-yl)ethanone: Lacks the piperazine moiety, resulting in different chemical properties and applications.

2-(4-Acetylpiperazin-1-yl)-5-bromopyridine: A closely related compound with similar structural features but different functional groups.

Uniqueness: 2-(4-Acetylpiperazino)-5-bromopyridine is unique due to its combination of a bromopyridine ring and a piperazine moiety, which imparts distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various research and industrial applications .

Biologische Aktivität

2-(4-Acetylpiperazino)-5-bromopyridine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biochemical properties, mechanisms of action, and various applications in scientific research.

Chemical Structure and Properties

The chemical formula for this compound is , with a molecular weight of approximately 296.16 g/mol. The compound features a bromine atom at the 5-position of the pyridine ring and an acetylpiperazine moiety, which contributes to its diverse biological activities.

The biological activity of this compound is primarily attributed to its interactions with various biomolecules, including enzymes and receptors. The following mechanisms have been identified:

- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways. For instance, it interacts with glycogen synthase kinase-3 (GSK-3), a key regulator in numerous cellular processes, including metabolism and cell survival.

- Receptor Binding : It may also bind to various receptors, influencing cellular signaling pathways. This interaction can lead to altered gene expression and modulation of cell function .

Cytotoxicity and Cell Viability

Research indicates that this compound can induce cytotoxic effects in certain cancer cell lines. For example, studies have demonstrated that at specific concentrations, the compound reduces the viability of MCF-10A cells, a model for breast cancer research. The cytotoxicity appears to be dose-dependent, highlighting the importance of dosage in therapeutic applications.

Effects on Metabolic Pathways

The compound influences various metabolic pathways by interacting with enzymes that regulate metabolic flux. This interaction can lead to significant changes in metabolite levels within cells, potentially offering therapeutic avenues for metabolic disorders.

Research Applications

This compound has several applications in scientific research:

- Medicinal Chemistry : It serves as a building block for synthesizing novel pharmaceutical agents aimed at treating neurological disorders and cancer.

- Biological Studies : The compound is utilized in enzyme inhibition studies and receptor binding assays due to its structural similarities with naturally occurring compounds .

- Material Science : Beyond biological applications, it is also explored for developing materials with specific electronic properties.

Study on GSK-3 Inhibition

A notable study evaluated the inhibitory effects of this compound on GSK-3β. The results indicated an IC50 value of approximately 3.39 µM, suggesting potent inhibitory activity against this critical enzyme involved in various signaling pathways. Computational docking studies further elucidated the binding interactions, revealing key hydrogen bonding with the enzyme's active site .

Summary of Findings

| Property | Details |

|---|---|

| Molecular Formula | |

| Molecular Weight | 296.16 g/mol |

| Enzyme Target | Glycogen Synthase Kinase-3 (GSK-3) |

| IC50 (GSK-3β) | 3.39 µM |

| Biological Activity | Cytotoxicity in cancer cell lines |

| Research Applications | Medicinal chemistry, biological studies |

Eigenschaften

IUPAC Name |

1-[4-(5-bromopyridin-2-yl)piperazin-1-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrN3O/c1-9(16)14-4-6-15(7-5-14)11-3-2-10(12)8-13-11/h2-3,8H,4-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHIUYPWBDOIIAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCN(CC1)C2=NC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40620004 | |

| Record name | 1-[4-(5-Bromopyridin-2-yl)piperazin-1-yl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40620004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

494771-76-5 | |

| Record name | 1-[4-(5-Bromopyridin-2-yl)piperazin-1-yl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40620004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.